

Spectroscopic Analysis of Morpholine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Morpholine-3-carboxylic Acid**

Cat. No.: **B106372**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **Morpholine-3-carboxylic Acid**, a key building block in pharmaceutical and chemical synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and illustrates key workflows and structural-spectral correlations.

Introduction

Morpholine-3-carboxylic acid ($C_5H_9NO_3$, Molar Mass: 131.13 g/mol) is a heterocyclic amino acid derivative.^{[1][2]} Its unique structural combination of a morpholine ring and a carboxylic acid moiety makes it a valuable component in the synthesis of a wide range of biologically active molecules.^[1] Accurate and thorough spectroscopic characterization is paramount for its quality control and for the unambiguous identification of its derivatives in drug development and other research applications. This guide provides a foundational understanding of its spectroscopic properties.

Spectroscopic Data

Due to the limited availability of public, experimentally-verified spectra for free **Morpholine-3-carboxylic Acid**, the following data is a combination of data reported for its hydrochloride salt and predicted values based on the analysis of its functional groups and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Morpholine-3-carboxylic Acid**, both ^1H and ^{13}C NMR are essential for structural confirmation. The data presented is based on the hydrochloride salt, and chemical shifts for the free acid are expected to be similar, with potential minor variations due to the protonation state of the nitrogen atom.

Table 1: ^1H NMR Data for **Morpholine-3-carboxylic Acid** Hydrochloride

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H3	~4.2	dd	J = 10.5, 3.5 Hz	1H
H2a (axial)	~4.0	d	J = 12.0 Hz	1H
H6a (axial)	~3.8	d	J = 12.5 Hz	1H
H2e (equatorial)	~3.6	d	J = 12.0 Hz	1H
H5a (axial)	~3.4	t	J = 11.5 Hz	1H
H6e (equatorial)	~3.2	dd	J = 12.5, 3.0 Hz	1H
H5e (equatorial)	~3.0	d	J = 11.5 Hz	1H
NH	Broad	1H		
COOH	Broad	1H		

Note: Data is interpreted from spectra of the hydrochloride salt. The exact chemical shifts and multiplicities may vary based on solvent and concentration.

Table 2: Predicted ^{13}C NMR Data for **Morpholine-3-carboxylic Acid**

Carbon	Predicted Chemical Shift (δ) ppm
C=O	170-175
C3	65-70
C2	60-65
C5	45-50
C6	45-50

Note: Predicted values are based on typical chemical shifts for similar functional groups.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **Morpholine-3-carboxylic Acid** is characterized by the vibrational frequencies of its key functional groups.

Table 3: Expected Infrared Absorption Bands for **Morpholine-3-carboxylic Acid**

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
O-H (Carboxylic Acid)	Stretching	2500-3300	Broad, Strong
N-H (Amine)	Stretching	3200-3500	Medium
C-H (Aliphatic)	Stretching	2850-3000	Medium
C=O (Carboxylic Acid)	Stretching	1700-1725	Strong, Sharp
C-O	Stretching	1210-1320	Strong
C-N	Stretching	1020-1250	Medium

Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[\[3\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Expected Mass Spectrometry Data for **Morpholine-3-carboxylic Acid**

Ionization Mode	Ion	Expected m/z	Notes
Electrospray (ESI+)	$[M+H]^+$	132.06	Molecular ion peak
Electrospray (ESI+)	$[M+Na]^+$	154.04	Sodium adduct
Electrospray (ESI-)	$[M-H]^-$	130.05	Deprotonated molecular ion

Note: The molecular weight of **Morpholine-3-carboxylic Acid** is 131.13 g/mol .[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Morpholine-3-carboxylic Acid**. Instrument parameters may need to be optimized for specific equipment.

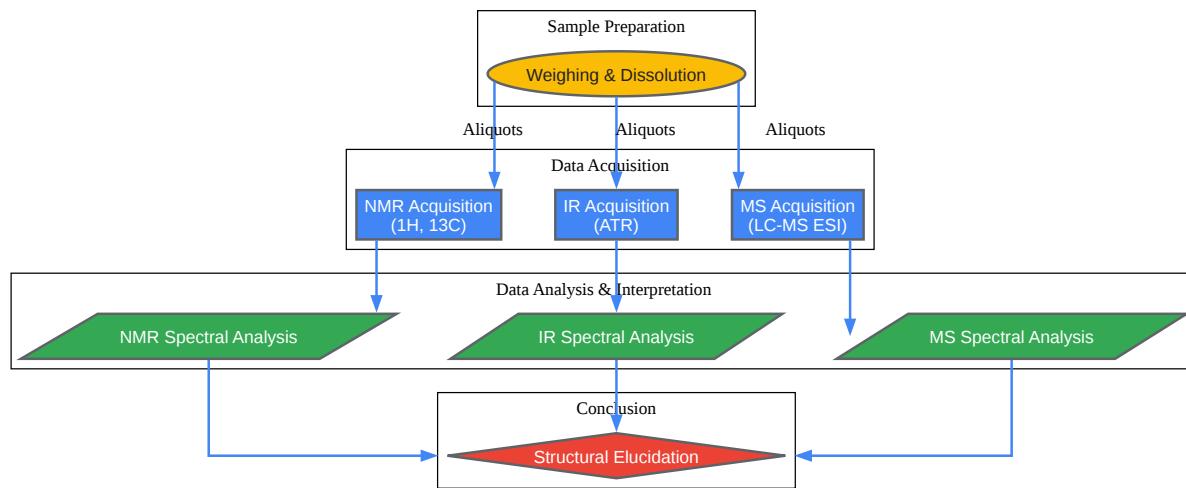
NMR Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of **Morpholine-3-carboxylic Acid** for 1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , $DMSO-d_6$).
 - Vortex the sample until fully dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire spectra on a 400 MHz or higher field NMR spectrometer.
 - For 1H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, use proton decoupling and acquire a larger number of scans due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum and identify multiplicities.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **Morpholine-3-carboxylic Acid** sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the major absorption peaks.

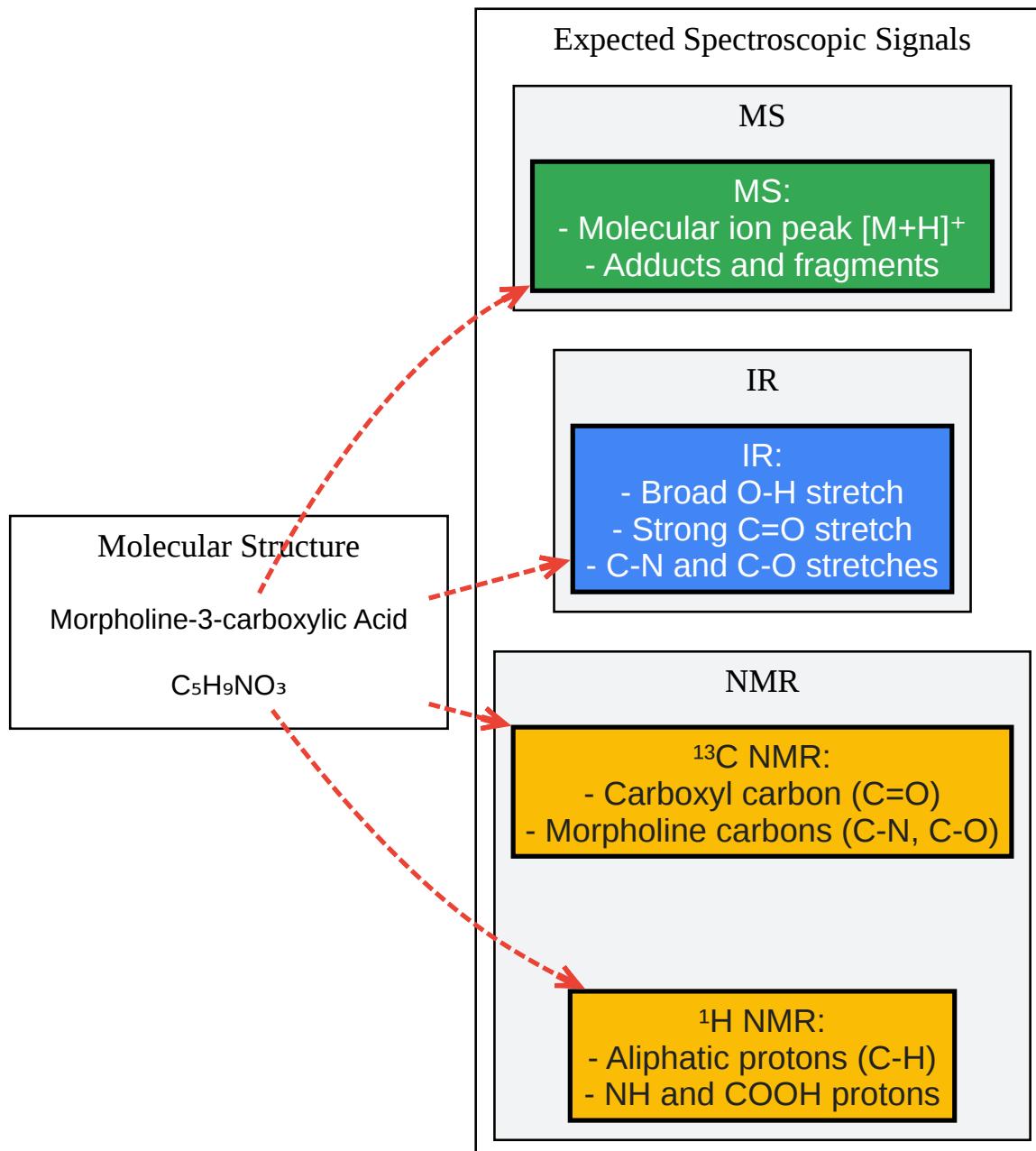

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **Morpholine-3-carboxylic Acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.
 - Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
- Data Acquisition (LC-MS with ESI):
 - Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
 - Acquire spectra in both positive and negative ion modes.
 - Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
- Data Processing:
 - Identify the molecular ion peaks ($[M+H]^+$, $[M+Na]^+$, $[M-H]^-$).
 - If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm structural features.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **Morpholine-3-carboxylic Acid**.



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of **Morpholine-3-carboxylic Acid**.

Structure-Spectrum Correlation

This diagram illustrates the relationship between the key structural features of **Morpholine-3-carboxylic Acid** and their expected spectroscopic signals.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Morpholine-3-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106372#spectroscopic-analysis-nmr-ir-ms-of-morpholine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com